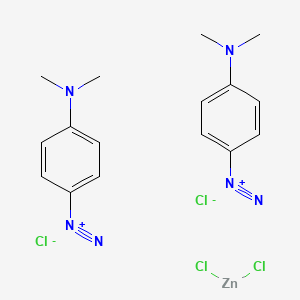

dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride

Descripción

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride is a diazonium salt complexed with zinc chloride. The parent diazonium ion, 4-(dimethylamino)benzenediazonium chloride, has the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . When complexed with zinc chloride (ZnCl₂), the compound forms a stabilized salt, likely structured as a double salt or coordination complex. Such complexes are common in industrial and synthetic chemistry due to their enhanced stability compared to free diazonium salts, which are notoriously prone to decomposition .

Diazonium-zinc chloride complexes are widely used as intermediates in azo dye synthesis, photochemical applications, and coupling reactions with active methylene compounds .

Propiedades

IUPAC Name |

dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10N3.4ClH.Zn/c2*1-11(2)8-5-3-7(10-9)4-6-8;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBZLQPVCLDRRY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+]#N.CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl4N6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6023-44-5 | |

| Record name | 4-(dimethylamino)benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the reaction of 4-(dimethylamino)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4−(CH3)2NC6H4N2+Cl−+ZnCl2→[4−(CH3)2NC6H4N2+][ZnCl3]−

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Análisis De Reacciones Químicas

Types of Reactions

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other functional groups, such as hydroxyl or halide groups.

Coupling Reactions: The compound can participate in coupling reactions with phenols or amines to form azo compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium iodide under mild heating conditions.

Coupling Reactions: Often carried out in the presence of a base, such as sodium hydroxide, and at low temperatures to prevent decomposition.

Major Products

Substitution Reactions: Products include phenols, halides, and other substituted aromatic compounds.

Coupling Reactions: Products are usually azo compounds, which are brightly colored and used as dyes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C30H32Cl4N6Zn

- Molecular Weight : 683.8 g/mol

- IUPAC Name : 4-[dimethylamino]benzenediazonium; dichlorozinc; dichloride

- Appearance : Orange to brown powder or crystalline solid

- Solubility : Soluble in water

The compound features a unique structure that includes a diazonium moiety, which is responsible for its high reactivity in electrophilic substitution reactions. This property makes it an essential intermediate in synthetic organic chemistry.

Organic Synthesis

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride serves as a crucial intermediate in the synthesis of various aromatic compounds. Its diazonium group can participate in several types of reactions:

- Substitution Reactions : The diazonium group can be replaced by nucleophiles, leading to the formation of new aryl derivatives.

- Coupling Reactions : It can couple with phenols or other aromatic amines to produce azo compounds, which are widely used as dyes and pigments.

- Reduction Reactions : The compound can be reduced to yield benzene derivatives.

| Reaction Type | Example Products | Key Reagents |

|---|---|---|

| Substitution | Aryl chlorides, bromides | CuCl, CuBr |

| Coupling | Azo compounds | Phenol, NaOH |

| Reduction | Benzene | Zn, HCl |

Research indicates that diazonium salts, including dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride, exhibit biological activity that may have therapeutic implications. Studies have focused on:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Case studies have demonstrated its effectiveness in specific biological assays, indicating further exploration could lead to valuable therapeutic agents.

Industrial Applications

In industry, this compound is utilized for:

- Dye Manufacturing : Its ability to form azo compounds makes it suitable for producing dyes used in textiles and food products.

- Polymer Chemistry : It serves as an initiator for polymerization processes due to its reactivity.

Case Studies

-

Synthesis of Azo Dyes :

A study conducted on the synthesis of azo dyes using dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride showed that the compound effectively coupled with various phenolic compounds to yield vibrant dyes with high stability. -

Biological Assays for Antimicrobial Activity :

In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant or antimicrobial agent. -

Polymerization Studies :

Research on polymerization methods indicated that using this diazonium salt as an initiator resulted in polymers with enhanced properties compared to those initiated by traditional methods.

Mecanismo De Acción

The mechanism of action of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc chloride component may act as a Lewis acid, facilitating these reactions by stabilizing the intermediates.

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs include:

*Calculated based on stoichiometry of 1:1 diazonium:ZnCl₂.

Stability and Reactivity

- Thermal Stability: Free diazonium salts (e.g., 4-(dimethylamino)benzenediazonium chloride) decompose rapidly above 0°C, whereas zinc chloride complexes remain stable up to 25–30°C, enabling storage and handling .

- Reactivity: Zinc chloride complexes facilitate coupling reactions with electron-rich aromatics or active methylene compounds (e.g., indanedione derivatives) to form heterocycles like indenopyridazines . For example, dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride reacts with 1,3-indanedione to yield hydrazones and cyclized products under mild conditions .

Research Findings

Comparative Performance in Coupling Reactions

Actividad Biológica

Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride is a diazonium salt that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H10Cl2N3Zn

- Molecular Weight : 284.5 g/mol

- IUPAC Name : 4-(dimethylamino)benzenediazonium dichlorozinc

The biological activity of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride primarily stems from the diazonium ion's ability to participate in various chemical reactions, including:

- Substitution Reactions : The diazonium group can be substituted with nucleophiles, leading to the formation of new aromatic compounds.

- Coupling Reactions : It can couple with phenols or other aromatic amines to form azo compounds, which are significant in dye chemistry and have potential therapeutic applications .

Antimicrobial Properties

Research has indicated that diazonium salts, including dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride, exhibit antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Cytotoxicity

In vitro studies have shown that certain diazonium compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy

- Cytotoxic Effects on Cancer Cells

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C8H10Cl2N3Zn |

| Molecular Weight | 284.5 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for dichlorozinc-4-(dimethylamino)benzenediazonium dichloride?

- Methodological Answer : The synthesis typically involves diazonium salt formation under controlled conditions. For example, diazotization of 4-(dimethylamino)aniline with nitrous acid in acidic media, followed by reaction with zinc chloride to stabilize the diazonium intermediate. Key steps include maintaining low temperatures (0–5°C) to prevent premature decomposition and using anhydrous solvents to avoid hydrolysis. Evidence from analogous compounds suggests yields can be improved by optimizing stoichiometry (e.g., ZnCl₂ excess) and purification via recrystallization from ethanol-water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy is essential for analyzing the π→π* transitions in the diazonium moiety, with absorption peaks typically observed between 400–500 nm. Infrared (IR) spectroscopy identifies vibrational modes of the dimethylamino group (C-N stretch ~1370 cm⁻¹) and Zn-Cl bonds (~500 cm⁻¹). Nuclear Magnetic Resonance (NMR) can resolve the aromatic proton environment, though paramagnetic effects from the diazonium group may complicate interpretation .

Q. How should stability and decomposition risks be managed during storage?

- Methodological Answer : The compound is sensitive to heat, light, and moisture. Storage in amber glass under inert gas (e.g., argon) at –20°C is recommended. Decomposition products (e.g., phenolic derivatives) can be monitored via TLC or HPLC. Safety protocols should align with IMDG Code Class 4.1 (flammable solids), including fire-resistant storage cabinets and spill containment measures .

Advanced Research Questions

Q. How does the electronic structure influence photodissociation behavior?

- Methodological Answer : Computational studies (e.g., TD-DFT) reveal that the trans isomer of the protonated diazonium group undergoes a π→π* transition, leading to a red-shifted UV-Vis absorption (~50 nm shift vs. neutral analogs). Photodissociation pathways involve twisting of the CNNC dihedral angle (~96°), forming a chair-like excited state. Experimental validation requires cryogenic ion traps coupled with laser photodissociation and mass spectrometry to isolate fragmentation products (e.g., benzenediazonium fragments) .

Q. What computational methods predict charge transfer characteristics in excited states?

- Methodological Answer : Multi-reference methods (e.g., CASSCF) or DFT with long-range corrected functionals (e.g., ωB97X-D) are used to model charge transfer (CT) states. For 4-(dimethylamino)benzenediazonium derivatives, CT occurs from the dimethylamino donor to the diazonium acceptor, evidenced by Mulliken population analysis and electron density difference maps. Experimental validation involves transient absorption spectroscopy to track CT dynamics on femtosecond timescales .

Q. How can contradictions in synthetic yields be resolved through mechanistic analysis?

- Methodological Answer : Discrepancies in yield (e.g., 65% vs. lower reported values) may stem from side reactions (e.g., dimerization or hydrolysis). Kinetic studies (e.g., monitoring by in situ Raman spectroscopy) can identify rate-limiting steps. Computational mechanistic studies (e.g., transition state modeling with Gaussian) may reveal competing pathways, guiding solvent optimization (e.g., DMSO vs. ethanol) or additive use (e.g., acetic acid to suppress side reactions) .

Q. What role does the zinc counterion play in stabilizing the diazonium complex?

- Methodological Answer : Zinc chloride acts as a Lewis acid, coordinating with the diazonium nitrogen to enhance stability. X-ray crystallography of analogous compounds shows octahedral Zn coordination (e.g., [ZnCl₂(NH₃)₂]). Stability comparisons with other counterions (e.g., Na⁺) can be quantified via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.